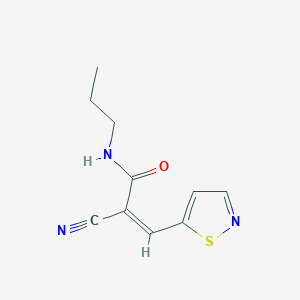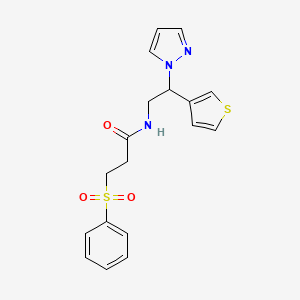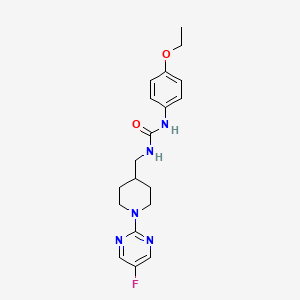
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea, also known as E7046, is a small molecule inhibitor that targets the interleukin-23 (IL-23) signaling pathway. This pathway is involved in the development of autoimmune diseases, such as psoriasis and inflammatory bowel disease. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Carcinogen Detection and Cancer Treatment
The measurement of human urinary carcinogen metabolites provides significant insights into the interactions between tobacco and cancer, highlighting the importance of studying specific metabolites derived from tobacco-specific nitrosamines, such as NNAL and NNAL-Gluc, which are pivotal for understanding carcinogen exposure and metabolism in humans. These biomarkers are crucial for assessing the risk and efficacy of tobacco product exposure and are instrumental in developing strategies for cancer prevention and harm reduction (Hecht, 2002).
Pharmacogenetics in Antifolate and Fluoropyrimidine-Based Therapy
Pharmacogenetic testing, particularly concerning dihydropyrimidine dehydrogenase (DPD), plays a critical role in optimizing the use of fluoropyrimidines like 5-fluorouracil (5-FU) in cancer treatment. Genetic polymorphisms in the DPD gene can significantly affect the metabolism of these drugs, influencing both their efficacy and toxicity profile. Understanding these genetic factors is essential for personalizing treatment approaches to enhance therapeutic outcomes while minimizing adverse effects (Falvella et al., 2015).
Urease Inhibitors for Medical Applications
Research on urease inhibitors underscores the therapeutic potential of targeting urease activity to treat infections caused by urease-producing bacteria in the gastric and urinary tracts. This area of study is pivotal for developing new treatments for infections caused by Helicobacter pylori and Proteus species, demonstrating the importance of chemical compounds, including urea derivatives, in medicinal chemistry and drug development (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The advancement in biosensors for detecting urea concentrations is relevant for both medical diagnostics and environmental monitoring. These biosensors, utilizing enzymes like urease, are critical for diagnosing diseases associated with abnormal urea levels, such as kidney dysfunction, and for applications in various industries where urea detection is necessary for quality control and environmental protection (Botewad et al., 2021).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-2-27-17-5-3-16(4-6-17)24-19(26)23-11-14-7-9-25(10-8-14)18-21-12-15(20)13-22-18/h3-6,12-14H,2,7-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKSMIWHAVLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
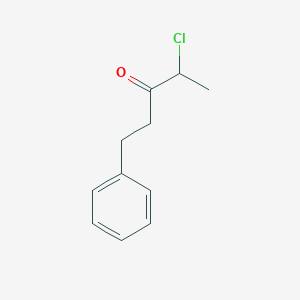
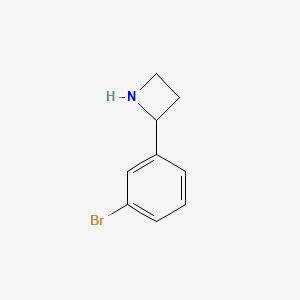
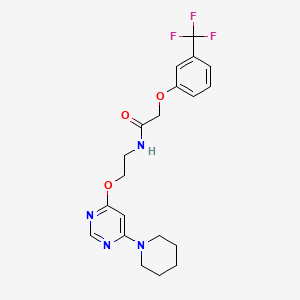
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
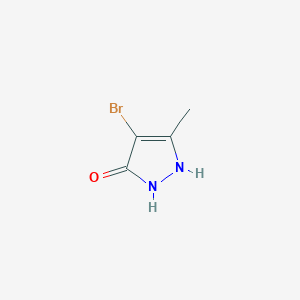

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

